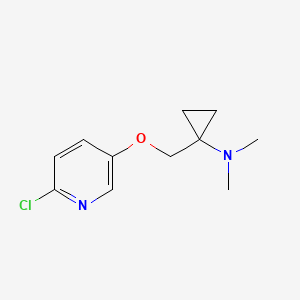
1-(((6-Chloropyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((6-クロロピリジン-3-イルオキシ)メチル)-N,N-ジメチルシクロプロパンアミン塩酸塩は、クロロピリジン環、ジメチルシクロプロパンアミン部分、および塩酸塩を含む複雑な構造を持つ化学化合物です。
準備方法
合成経路と反応条件
1-((6-クロロピリジン-3-イルオキシ)メチル)-N,N-ジメチルシクロプロパンアミン塩酸塩の合成は、通常、複数のステップを伴います。一般的な方法の1つは、6-クロロピリジン-3-オールを適切なアルキル化剤と反応させて、クロロピリジン-3-イルオキシ中間体を生成することです。次に、この中間体を、特定の条件下でN,N-ジメチルシクロプロパンアミンと反応させると、目的の化合物が得られます。 反応条件には、通常、ジクロロメタンまたはエタノールなどの溶媒の使用が含まれ、反応を促進するために触媒または塩基が必要となる場合があります .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。このプロセスは効率と収率が最適化されており、反応パラメータを制御するために、連続フローリアクターや自動システムが使用されることがよくあります。 結晶化またはクロマトグラフィーなどの精製工程は、最終製品を高純度で得るために使用されます .
化学反応の分析
反応の種類
1-((6-クロロピリジン-3-イルオキシ)メチル)-N,N-ジメチルシクロプロパンアミン塩酸塩は、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この反応は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して実行できます。
還元: 還元反応には、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬が関与する可能性があります。
置換: 特にクロロピリジン環では、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応が起こる可能性があります.
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウム.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は対応するケトンまたはアルデヒドを生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります .
科学研究への応用
1-((6-クロロピリジン-3-イルオキシ)メチル)-N,N-ジメチルシクロプロパンアミン塩酸塩は、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: さまざまな生体経路における生化学プローブまたは阻害剤としての可能性について調査されています。
医学: 抗菌剤または抗がん剤など、潜在的な治療効果について探求されています。
科学的研究の応用
1-((6-chloropyridin-3-yloxy)methyl)-N,N-dimethylcyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
1-((6-クロロピリジン-3-イルオキシ)メチル)-N,N-ジメチルシクロプロパンアミン塩酸塩の作用機序には、特定の分子標的との相互作用が関与しています。酵素または受容体に結合し、その活性を変化させて細胞経路に影響を与える可能性があります。 正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります .
類似の化合物との比較
類似の化合物
N-[(6-クロロピリジン-3-イル)メチル]メチルアミン: クロロピリジン部分を持っていますが、シクロプロパンアミン構造がありません。
2-クロロ-5-(メチルアミノメチル)ピリジン: 異なる置換基を持つ同様のピリジン構造.
独自性
1-((6-クロロピリジン-3-イルオキシ)メチル)-N,N-ジメチルシクロプロパンアミン塩酸塩は、クロロピリジン環とジメチルシクロプロパンアミン部分を組み合わせているため、ユニークです。 このユニークな構造は、類似の化合物とは異なる特定の化学的および生物学的特性を付与します .
類似化合物との比較
Similar Compounds
N-[(6-Chloropyridin-3-yl)methyl]methylamine: Shares the chloropyridine moiety but lacks the cyclopropanamine structure.
2-Chloro-5-(methylaminomethyl)pyridine: Similar pyridine structure with different substituents.
Uniqueness
1-((6-chloropyridin-3-yloxy)methyl)-N,N-dimethylcyclopropanamine hydrochloride is unique due to its combination of a chloropyridine ring and a dimethylcyclopropanamine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
生物活性
1-(((6-Chloropyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C12H16ClN2O
- Molecular Weight : 240.72 g/mol
- IUPAC Name : this compound
This structure features a chlorinated pyridine moiety, which is known for its biological activity, combined with a cyclopropanamine group.
Pharmacological Effects
- Insecticidal Properties : The compound has shown significant insecticidal activity against various pests. Research indicates that derivatives of chlorinated pyridines often exhibit potent insecticidal effects due to their ability to interfere with neurotransmitter systems in insects . Specifically, the presence of the chloropyridine moiety enhances the compound's affinity for insect receptors.
- Antifungal Activity : Preliminary studies suggest that this compound may possess antifungal properties. Compounds with similar structures have been reported to inhibit fungal growth by disrupting cell wall synthesis or interfering with ergosterol biosynthesis .
- Antimicrobial Effects : There is emerging evidence that this compound may also exhibit broad-spectrum antimicrobial activity. Its ability to disrupt bacterial cell membranes has been noted in related compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : The compound likely affects neurotransmitter systems, particularly those involving acetylcholine, which is crucial for insect nervous system function.
- Cell Membrane Disruption : Its structural components may interact with lipid bilayers, leading to increased permeability and subsequent cell death in microbial pathogens.
Insecticidal Efficacy
A study published in a patent document highlighted the efficacy of similar compounds in controlling pest populations. The research demonstrated that formulations containing N-substituted pyridines were effective against common agricultural pests, significantly reducing their populations within treated areas .
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Spodoptera frugiperda | 85% | |
| Similar Pyridine Derivative | Aedes aegypti | 90% |
Antifungal Studies
Research conducted on antifungal activity indicated that compounds similar to this compound inhibited the growth of Candida albicans and Aspergillus niger. The mechanism involved disruption of fungal cell wall integrity .
特性
分子式 |
C11H15ClN2O |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
1-[(6-chloropyridin-3-yl)oxymethyl]-N,N-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)11(5-6-11)8-15-9-3-4-10(12)13-7-9/h3-4,7H,5-6,8H2,1-2H3 |
InChIキー |
VZIBYNBTDJTHCD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1(CC1)COC2=CN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















